5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one

Physicochemical profiling Drug-likeness prediction Oxadiazolone SAR

5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one (CAS 1086376-13-7) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazol-2(3H)-one (oxadiazolone) class, featuring a trans-stilbene-type vinyl linker connecting the oxadiazolone core to a 2-chloro-3,4-dimethoxyphenyl ring. With a molecular formula of C₁₂H₁₁ClN₂O₄, a molecular weight of 282.68 g/mol, a computed LogP of 2.20, and a topological polar surface area (TPSA) of 77.35 Ų , this compound is a research-grade chemical (purity ≥98%) available from multiple suppliers for investigative use.

Molecular Formula C12H11ClN2O4
Molecular Weight 282.68 g/mol
CAS No. 1086376-13-7
Cat. No. B1385905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one
CAS1086376-13-7
Molecular FormulaC12H11ClN2O4
Molecular Weight282.68 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=CC2=NNC(=O)O2)Cl)OC
InChIInChI=1S/C12H11ClN2O4/c1-17-8-5-3-7(10(13)11(8)18-2)4-6-9-14-15-12(16)19-9/h3-6H,1-2H3,(H,15,16)/b6-4+
InChIKeySWTRYUZXMWVSSM-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one (CAS 1086376-13-7): Structural Identity and Physicochemical Baseline


5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one (CAS 1086376-13-7) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazol-2(3H)-one (oxadiazolone) class, featuring a trans-stilbene-type vinyl linker connecting the oxadiazolone core to a 2-chloro-3,4-dimethoxyphenyl ring . With a molecular formula of C₁₂H₁₁ClN₂O₄, a molecular weight of 282.68 g/mol, a computed LogP of 2.20, and a topological polar surface area (TPSA) of 77.35 Ų , this compound is a research-grade chemical (purity ≥98%) available from multiple suppliers for investigative use . It is structurally related to the unsubstituted parent compound 5-styryl-1,3,4-oxadiazol-2(3H)-one (MW 188.18 g/mol; LogP 1.53) , but bears a distinct chloro and dimethoxy substitution pattern that may confer differentiated physicochemical and biological properties.

Why Generic 1,3,4-Oxadiazol-2(3H)-ones Cannot Substitute for 5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one (CAS 1086376-13-7) in Research Applications


The 1,3,4-oxadiazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, but the specific biological activity of oxadiazolone derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic ring [1]. In a systematic study of 19 oxadiazolone-core derivatives against Mycobacterium abscessus, MIC₅₀ values varied more than 3.6-fold (from 32.5 μM to >120 μM) depending solely on peripheral substituent identity, demonstrating that minor structural modifications produce large differences in target engagement and antibacterial potency [1]. Substituting a compound bearing the specific 2-chloro-3,4-dimethoxyphenyl moiety with a generic, unsubstituted or differently substituted oxadiazolone therefore carries a high risk of altered—or absent—biological activity. Without direct comparative data for this exact compound, procurement decisions must rely on the best available class-level evidence and a conservative interpretation of structure–activity relationship principles.

Quantitative Differentiation Evidence for 5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one (CAS 1086376-13-7) vs. Closest Analogs


Physicochemical Differentiation: Computed Lipophilicity (LogP) and Polar Surface Area (TPSA) vs. Unsubstituted 5-Styryl-1,3,4-oxadiazol-2(3H)-one

The target compound exhibits a computed LogP of 2.20 and TPSA of 77.35 Ų , compared to LogP 1.53–1.90 and TPSA 58.89 Ų for the unsubstituted parent 5-styryl-1,3,4-oxadiazol-2(3H)-one . The 2-chloro-3,4-dimethoxy substitution increases both lipophilicity and polar surface area, which may influence membrane permeability and target binding in ways not achievable with the parent scaffold.

Physicochemical profiling Drug-likeness prediction Oxadiazolone SAR

Class-Level Antibacterial Activity: Oxadiazolone-Core Derivatives Exhibit MIC₅₀ Values of 32.5 – >120 μM Against M. abscessus (Class-Level Inference for Target Compound)

In a panel of 19 oxadiazolone-core (OX) derivatives tested against Mycobacterium abscessus smooth (S) variant using the resazurin microtiter assay (REMA), MIC₅₀ values ranged from 32.5 ± 2.2 μM (HpPPOX) to >120 μM (iBmPPOX, EhmPPOX, BemPPOX), with the most potent compounds—iBpPPOX, HpPPOX, MemPPOX, and BePOX—achieving MIC₅₀ values between 32.5 and 45.1 μM [1]. The target compound 5-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one was not among the tested derivatives; however, its oxadiazolone core and styryl-type aromatic substitution place it within the same pharmacophore class.

Antimycobacterial Oxadiazolone MIC determination

Commercial Purity Differentiation: Supplier-Specified Purity ≥98% (ChemScene, Leyan) vs. NLT 97% (MolCore) for CAS 1086376-13-7

Multiple suppliers list this compound with defined purity specifications. ChemScene reports purity ≥98% (Cat. No. CS-0544607) , Leyan lists 98% purity (Product No. 1615268) , and MolCore specifies NLT 97% (Not Less Than 97%) . This 1% purity differential, while modest, can be material for assays sensitive to trace impurities (e.g., enzyme inhibition IC₅₀ determinations, cellular cytotoxicity screens).

Chemical procurement Purity specification Quality assurance

Storage Condition Specification: Cold Storage (2–8 °C, Sealed Dry) Required for CAS 1086376-13-7

ChemScene specifies that this compound must be stored sealed in dry conditions at 2–8 °C , in contrast to the unsubstituted 5-styryl-1,3,4-oxadiazol-2(3H)-one which does not carry specific cold-chain requirements from multiple suppliers . This indicates that the 2-chloro-3,4-dimethoxy substitution may reduce ambient-temperature stability, necessitating refrigerated storage and potentially cold shipping to maintain compound integrity.

Chemical stability Storage conditions Procurement logistics

Recommended Application Scenarios for 5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one (CAS 1086376-13-7) Based on Available Evidence


Antimycobacterial Lead Discovery and Structure–Activity Relationship (SAR) Exploration

The oxadiazolone class has demonstrated concentration-dependent inhibition of Mycobacterium abscessus growth, with MIC₅₀ values as low as 32.5 μM for optimized derivatives [1]. This compound's unique 2-chloro-3,4-dimethoxy substitution pattern makes it a candidate for inclusion in focused oxadiazolone SAR libraries aimed at identifying substituent effects on antimycobacterial potency, particularly given the >3.7-fold activity range observed across 19 structural analogs studied under standardized REMA assay conditions [1].

Physicochemical Property Optimization for Membrane Permeability Studies

With a computed LogP of 2.20 and TPSA of 77.35 Ų—representing a ΔLogP of +0.67 and ΔTPSA of +18.46 Ų versus the unsubstituted parent —this compound serves as a tool molecule for studying how chloro and methoxy substituents modulate lipophilicity and polar surface area within the oxadiazolone series, informing drug-likeness optimization in early-stage medicinal chemistry programs.

High-Purity Reference Standard for Analytical Method Development

Available at ≥98% purity from ChemScene and 98% from Leyan , this compound can serve as a reference standard for HPLC method development, impurity profiling, and quantitative NMR studies in laboratories working with oxadiazolone-containing compound collections. The defined storage requirement (sealed dry, 2–8 °C) must be observed to ensure standard stability.

Computational Chemistry and Molecular Docking Studies

The combination of a styryl linker, oxadiazolone hydrogen-bond acceptor/donor motifs, and a halogenated dimethoxy-phenyl ring provides a rich pharmacophore for computational modeling. The commercially available compound can be used to experimentally validate docking predictions against mycobacterial targets implicated in the oxadiazolone mechanism of action, such as the Ag85 complex [1], bridging in silico predictions with in vitro confirmation.

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